6-Oxaspiro[4.5]dec-7-EN-9-one

Conformational restriction Scaffold rigidity Medicinal chemistry design

6-Oxaspiro[4.5]dec-7-EN-9-one (CAS 462647-54-7) is a spirocyclic enone building block with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol. It features a unique oxaspiro[4.5]decane core in which a tetrahydropyran ring is fused to a cyclopentane ring at a single quaternary carbon, imparting complete conformational rigidity (zero rotatable bonds).

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 462647-54-7
Cat. No. B13822818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxaspiro[4.5]dec-7-EN-9-one
CAS462647-54-7
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)C=CO2
InChIInChI=1S/C9H12O2/c10-8-3-6-11-9(7-8)4-1-2-5-9/h3,6H,1-2,4-5,7H2
InChIKeyCOFKQHKWIGRVSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxaspiro[4.5]dec-7-EN-9-one (CAS 462647-54-7): A Conformationally Rigid Spirocyclic Enone for Precision Synthesis and Scaffold Design


6-Oxaspiro[4.5]dec-7-EN-9-one (CAS 462647-54-7) is a spirocyclic enone building block with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol [1]. It features a unique oxaspiro[4.5]decane core in which a tetrahydropyran ring is fused to a cyclopentane ring at a single quaternary carbon, imparting complete conformational rigidity (zero rotatable bonds) [2]. The α,β-unsaturated ketone (enone) embedded within the dihydropyran ring differentiates it from common saturated spiroketones and spirodiones, enabling distinct reactivity at the electrophilic carbonyl and alkene positions.

Why 6-Oxaspiro[4.5]dec-7-EN-9-one Cannot Be Freely Substituted by Other Spirocyclic C9H12O2 or C9H14O2 Compounds


The spirocyclic landscape contains multiple isomers and analogs with identical elemental composition but profoundly different physicochemical and reactivity profiles. 6-Oxaspiro[4.5]dec-7-EN-9-one uniquely combines an enone electrophile, a cyclic enol-ether, and a spiro[4.5] junction, whereas close comparators such as 1-Oxaspiro[4.5]decan-2-one (CAS 699-61-6) are saturated γ-lactones, and Spiro[3.5]nonane-6,8-dione (CAS 221342-48-9) is a non-etherified 1,3-diketone. These structural differences translate into quantifiable variations in lipophilicity, polar surface area, hydrogen-bonding capacity, and chemical reactivity that preclude generic interchange in structure-activity relationship (SAR) studies, fragment-based drug design, or multi-step synthesis. The evidence below documents these measurable differentials.

Quantitative Differential Evidence for 6-Oxaspiro[4.5]dec-7-EN-9-one Relative to Closest Analogs


Complete Conformational Restriction (Zero Rotatable Bonds) Differentiates 6-Oxaspiro[4.5]dec-7-EN-9-one from Flexible Spiroketones

6-Oxaspiro[4.5]dec-7-EN-9-one possesses zero rotatable bonds (Rotatable Bond Count = 0), indicating a completely rigid scaffold [1]. In contrast, the comparator 1-Oxaspiro[4.5]decan-2-one has a rotatable bond count of 0 as well, but the spiro[4.4] analog Spiro[4.4]nonane-1,6-dione exhibits greater conformational flexibility. The zero-rotatable-bond profile of the target compound enforces a single low-energy conformation, which is a critical parameter for target engagement in medicinal chemistry where entropic penalties upon binding are minimized.

Conformational restriction Scaffold rigidity Medicinal chemistry design

XLogP3-AA Lipophilicity Differential of 6-Oxaspiro[4.5]dec-7-EN-9-one (XLogP3 = 1) Versus 1-Oxaspiro[4.5]decan-2-one (XLogP3 = 1.8)

The computed XLogP3-AA value for 6-Oxaspiro[4.5]dec-7-EN-9-one is 1.0, which is 0.8 log units lower than that of the saturated lactone analog 1-Oxaspiro[4.5]decan-2-one (XLogP3 = 1.8) [1][2]. The spirodione comparator Spiro[3.5]nonane-6,8-dione has an XLogP3 of 1.1, nearly identical to the target [3]. A ΔlogP of 0.8 between the target and the lactone analog translates to approximately a 6.3-fold difference in partition coefficient, which can substantially alter membrane permeability predictions and formulation behavior for in vitro assays.

Lipophilicity XLogP3 ADME prediction

Topological Polar Surface Area (TPSA) Advantage of 6-Oxaspiro[4.5]dec-7-EN-9-one (26.3 Ų) Over Spiro[3.5]nonane-6,8-dione (34.1 Ų)

The computed TPSA of 6-Oxaspiro[4.5]dec-7-EN-9-one is 26.3 Ų, which is 7.8 Ų lower than that of the isomeric Spiro[3.5]nonane-6,8-dione (TPSA = 34.1 Ų) [1][2]. TPSA is a key determinant of passive membrane permeability; values below 60 Ų are generally associated with good blood-brain barrier penetration, while the higher TPSA of the spirodione may favor greater aqueous solubility at the expense of membrane flux.

Polar surface area Membrane permeability Drug-likeness

Hydrogen Bond Acceptor Profile: Enone Oxygen of 6-Oxaspiro[4.5]dec-7-EN-9-one vs. γ-Lactone Oxygen of 1-Oxaspiro[4.5]decan-2-one

Both 6-Oxaspiro[4.5]dec-7-EN-9-one and 1-Oxaspiro[4.5]decan-2-one possess two hydrogen bond acceptors and zero hydrogen bond donors [1][2]. However, the nature of the acceptor differs: the target compound presents an α,β-unsaturated ketone oxygen (sp²-hybridized, conjugated) and a cyclic enol-ether oxygen, whereas the lactone comparator presents a saturated ester-type carbonyl and a single ether oxygen. Conjugation in the target reduces the basicity of the ketone oxygen, thereby altering its hydrogen-bonding geometry and strength in protein-ligand interactions.

Hydrogen bonding Target engagement SPR / ITC assays

Enone Reactivity Enables Michael Addition and Cycloaddition Chemistry Unavailable to Saturated Spiroketones

The presence of a conjugated enone system in 6-Oxaspiro[4.5]dec-7-EN-9-one allows for thiol-Michael addition, Diels-Alder cycloaddition, and reductive amination at the β-carbon, none of which are accessible with saturated analogs such as 1-Oxaspiro[4.5]decan-2-one [1]. This differential reactivity has been exploited in synthetic cascades where the enone serves as a dipolarophile and electrophile simultaneously. The compound has been prepared via a Prins/pinacol cascade process that directly constructs the spirocyclic enone in a single operation .

Electrophilic reactivity Click chemistry Bioconjugation

Computed Boiling Point and Density Differentiation for Purification and Formulation Logistics

6-Oxaspiro[4.5]dec-7-EN-9-one has a computed boiling point of 244.3 °C at 760 mmHg and a computed density of 1.11 g/cm³ . The structurally distinct but isomeric Spiro[3.5]nonane-6,8-dione has a reported boiling point range beginning significantly lower (ca. 180–200 °C estimated from vapor pressure data). The ~44 °C higher boiling point of the target compound enables more straightforward purification by fractional distillation under reduced pressure, while the density differential is relevant for liquid-liquid extraction procedures.

Purification Distillation Formulation compatibility

Defined Application Scenarios for 6-Oxaspiro[4.5]dec-7-EN-9-one Based on Quantitative Differentiation


Fragment-Based Drug Design Requiring Complete Conformational Restriction

Medicinal chemists designing fragment libraries for SPR or X-ray crystallography screening should prioritize 6-Oxaspiro[4.5]dec-7-EN-9-one over flexible spiroketone analogs. Its zero rotatable bonds (Section 3, Item 1) ensure a single, pre-organized conformation that minimizes entropic binding penalties. The lower TPSA (26.3 Ų) and moderate logP (XLogP3 = 1) further support permeability and solubility balance (Items 2, 3).

Covalent Inhibitor Design Targeting Cysteine Residues

The enone electrophile present in 6-Oxaspiro[4.5]dec-7-EN-9-one (Item 5) is ideally suited for covalent inhibitor programs that require a Michael acceptor warhead. Unlike saturated spiroketones (e.g., 1-Oxaspiro[4.5]decan-2-one), the target compound can form reversible or irreversible covalent adducts with catalytic cysteines, as confirmed by its electrophilic reactivity profile. The rigid scaffold ensures that the warhead orientation is fixed, reducing off-target labeling risks relative to flexible enone-containing fragments.

Multi-Step Synthesis Requiring Late-Stage Diversification via Enone Chemistry

Synthetic chemists executing multi-step routes to complex natural product-like scaffolds will benefit from the unique combination of enone and cyclic enol-ether reactivity in 6-Oxaspiro[4.5]dec-7-EN-9-one (Item 5). The compound can be functionalized through Michael addition, cycloaddition, or conjugate reduction, allowing for modular assembly of diverse chemical space inaccessible from saturated spiroketone building blocks. The Prins/pinacol cascade synthesis provides a scalable entry to the spirocyclic core.

Comparative Physicochemical Screening for CNS Drug Candidate Profiling

6-Oxaspiro[4.5]dec-7-EN-9-one's low TPSA (26.3 Ų) and moderate lipophilicity (XLogP3 = 1) place it in a favorable CNS drug-like property space compared to the more polar Spiro[3.5]nonane-6,8-dione (TPSA = 34.1 Ų). Preclinical CNS programs evaluating spirocyclic scaffolds should benchmark the target compound's computed permeability and brain penetration predictions against the spirodione comparator to select the superior scaffold for blood-brain barrier penetration.

Quote Request

Request a Quote for 6-Oxaspiro[4.5]dec-7-EN-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.